1-Oxopropyl
Description
Properties
CAS No. |
15843-24-0 |
|---|---|
Molecular Formula |
C3H5O |
Molecular Weight |
57.07 g/mol |
InChI |
InChI=1S/C3H5O/c1-2-3-4/h2H2,1H3 |
InChI Key |
UFUASNAHBMBJIX-UHFFFAOYSA-N |
SMILES |
CC[C]=O |
Canonical SMILES |
CC[C]=O |
Other CAS No. |
15843-24-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
ACE Inhibitors
1-Oxopropyl-containing ACE inhibitors, such as CI-906 and CI-907 , demonstrate distinct potency compared to analogs with alternative substituents. The this compound group in these prodrugs enhances bioavailability, as evidenced by their conversion to active diacid forms with lower IC₅₀ values (Table 1).
Table 1: ACE Inhibitor Activity
| Compound | IC₅₀ (M) (Prodrug) | IC₅₀ (M) (Diacid) |
|---|---|---|
| CI-906 | 8.3 × 10⁻⁹ | 2.8 × 10⁻⁹ |
| CI-907 | 1.0 × 10⁻⁷ | 2.6 × 10⁻⁹ |
| Enalapril (Ref) | 1.2 × 10⁻⁹ | — |
The this compound group in CI-906/CI-907 facilitates sustained enzyme inhibition, outperforming sulfhydryl-based inhibitors like captopril in safety and oral efficacy .
Analgesics
The opioid derivative R 31 833 ([methyl 4-[N-(this compound)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate]) exhibits extreme potency (ED₅₀ = 0.00032 mg/kg, 10,031× morphine) due to the this compound group’s optimal balance of lipophilicity and hydrogen-bonding capacity. By contrast, analogs with methyl or methoxymethyl substituents (e.g., R 30 730) show reduced duration or potency (Table 2) .
Table 2: Analgesic Activity of Fentanyl Derivatives
| Compound | ED₅₀ (mg/kg) | Safety Margin (LD₅₀/ED₅₀) | Duration (h) |
|---|---|---|---|
| R 31 833 | 0.00032 | 25,211 | 4.0 |
| R 30 730 | 0.00045 | 25,211 | 1.5 |
| Fentanyl | 0.0021 | 277 | 1.0 |
Chemical Properties and Stability
Antioxidant Phenolic Derivatives
The phenolic compound 2,6-bis(1,1-dimethylethyl)-4-(this compound)phenol (27.03% abundance in M. charantia ethyl acetate extract) demonstrates superior antioxidant activity compared to non-ketone analogs. Its this compound group likely enhances radical scavenging via electron delocalization, whereas ethyl or acetyl substituents show lower relative abundances (e.g., 14.33% for ethyl iso-allocholate) .
Stereochemical Influence
In myrmicarin alkaloids, the this compound group at C5 enables epimerization under basic conditions, a property absent in methyl-substituted analogs. This dynamic stereochemistry complicates NMR analysis but offers synthetic flexibility for generating diastereomers .
Pharmacokinetics and Metabolism
Prodrug Activation
Mitochondrial reduction of this compound-containing prodrugs (e.g., Ro 48-3656) occurs faster than microsomal activation, with kidney and liver mitochondria showing the highest activity. This contrasts with acetylated analogs, which rely more on hepatic microsomes .
Table 3: Organ-Specific Reduction Rates
| Organ | Reduction Rate (nmol/min/mg protein) |
|---|---|
| Kidney | 12.4 |
| Liver | 9.8 |
| Brain | 3.2 |
Solubility and Extraction
This compound derivatives like 2-(this compound)-benzoic acid exhibit moderate polarity, enabling efficient extraction via ethyl acetate (45 VCs detected in PDMS fibers). This contrasts with highly polar analogs requiring acetone or hexane mixtures .
Structural Analog Comparison
Table 4: Substituent Impact on Key Properties
Q & A
Q. Methodological Insight :
- Design reactions in anhydrous conditions to avoid side reactions with water.
- Monitor reaction progress via TLC or FTIR to track carbonyl group disappearance.
Basic: Which spectroscopic techniques are most effective for characterizing this compound-containing compounds?
Key methods include:
- Mass Spectrometry (MS) : Identifies molecular ions (e.g., m/z 178.18 for benzoic acid derivatives) and fragmentation patterns (e.g., loss of CO or CH3 groups) .
- NMR : The carbonyl carbon in this compound resonates at ~200–220 ppm (¹³C NMR), while α-protons appear as deshielded signals (2.5–3.5 ppm in ¹H NMR) .
Q. Best Practices :
- Use deuterated solvents (e.g., CDCl3) to avoid interference in NMR analysis.
- Cross-validate MS data with high-resolution instruments (HRMS) for precise mass confirmation.
Advanced: How can diazo-based reagents like the Bestmann-Ohira reagent be applied to synthesize this compound derivatives?
The Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) enables efficient synthesis of alkynes via homologation. For this compound derivatives, it can generate propargyl ketones, which are precursors to cyclopropane or heterocyclic systems.
Q. Methodological Considerations :
- Handle diazo compounds under inert atmospheres (N2/Ar) due to explosivity risks .
- Use low temperatures (−20°C to 0°C) to stabilize reactive intermediates .
Advanced: How can researchers resolve contradictions in synthetic yields when using different nucleophiles with this compound ketones?
Yield discrepancies often arise from steric hindrance or electronic effects. For example:
| Nucleophile | Steric Bulk | Yield Trend |
|---|---|---|
| NH3 | Low | High (80–90%) |
| t-BuNH2 | High | Low (20–30%) |
Q. Resolution Strategies :
- Optimize solvent polarity (e.g., switch from THF to DMF for bulky nucleophiles).
- Use computational tools (DFT) to predict transition-state energetics .
Methodology: How to design reproducible synthetic protocols for this compound derivatives?
Follow guidelines for experimental documentation:
- Detailed Procedures : Specify stoichiometry, temperature, and reaction time (e.g., "stirred at 60°C for 12 h under N2") .
- Purity Validation : Include HPLC/GC data and melting points for crystalline products .
- Supporting Information : Archive raw spectral data and synthetic intermediates in supplementary files .
Analytical: How to interpret mass spectrometry fragmentation patterns for this compound benzoic acid derivatives?
For 2-(this compound)benzoic acid (C10H10O3, MW 178.18):
- Base peak at m/z 178 (molecular ion).
- Key fragments:
Pro Tip : Compare with NIST reference spectra for confirmation .
Advanced: What are the challenges in multi-step synthesis of this compound cyclopropane derivatives?
Cyclopropane rings (e.g., trans-2-[3-(3-fluorophenyl)-1-oxopropyl]cyclopropanecarboxylic acid) require:
- Ring Strain Mitigation : Use transition-metal catalysts (e.g., Rh2(OAc)4) for controlled [2+1] cycloadditions .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to isolate trans/cis isomers .
Safety: What precautions are critical when handling reactive this compound intermediates?
- Diazo Compounds : Avoid friction, sparks, or static discharge; store in flame-resistant cabinets .
- Toxic Byproducts : Use fume hoods for reactions releasing CO or NOx gases .
Advanced: How does steric hindrance in this compound substituents influence reaction pathways?
Bulky groups (e.g., tert-butyl) adjacent to the carbonyl:
Q. Experimental Design :
- Compare kinetics using pseudo-first-order conditions.
- Use X-ray crystallography to analyze steric environments .
Methodology: How to document experimental procedures for this compound compounds to ensure reproducibility?
- Structured Reporting : Follow IMRaD format, with separate sections for synthesis, characterization, and discussion .
- Data Tables : Include molar ratios, yields, and spectral assignments (e.g., ¹H NMR δ 2.1–2.3 ppm for CH2 near carbonyl) .
- Ethical Compliance : Disclose safety protocols for hazardous reagents (e.g., diazo compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
